Dectaflur
Overview
Description
Dectaflur, also known as oleylamine hydrofluoride, is a compound with the molecular formula C18H37N·HF. It is a derivative of oleylamine, a long-chain unsaturated primary amine. This compound is notable for its applications in various fields, including nanomaterial synthesis and surface chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecen-1-amine, hydrofluoride typically involves the reaction of oleylamine with hydrofluoric acid. The process can be summarized as follows:
Oleylamine Preparation: Oleylamine is synthesized through the hydrogenation of oleic acid to produce 9-octadecen-1-ol, followed by amination to yield 9-octadecen-1-amine.
Hydrofluoride Formation: The 9-octadecen-1-amine is then reacted with hydrofluoric acid to form 9-octadecen-1-amine, hydrofluoride.
Industrial Production Methods: Industrial production of 9-octadecen-1-amine, hydrofluoride involves large-scale hydrogenation and amination processes, followed by careful handling of hydrofluoric acid to ensure safety and efficiency .
Types of Reactions:
Oxidation: Dectaflur can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the compound back to its amine form or further reduce it to simpler hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Conversion to simpler hydrocarbons or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Dectaflur has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-octadecen-1-amine, hydrofluoride involves its interaction with molecular targets through its amine and hydrofluoride groups. These interactions can lead to the stabilization of colloidal systems, modification of surface properties, and facilitation of chemical reactions. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Comparison with Similar Compounds
Oleylamine: The parent compound, used widely in nanomaterial synthesis.
Elaidylamine: A trans isomer of oleylamine with similar applications but different physical properties.
Stearylamine: A saturated analog with different reactivity and applications.
Uniqueness: Dectaflur stands out due to its unique combination of an unsaturated long-chain amine with a hydrofluoride group. This combination imparts distinct chemical and physical properties, making it particularly useful in stabilizing colloidal systems and facilitating specific chemical reactions .
Properties
IUPAC Name |
(E)-octadec-9-en-1-amine;hydrofluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCPWWHMSCFOV-RRABGKBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-19-3 (Parent) | |
Record name | Dectaflur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7073484 | |
Record name | 9-Octadecen-1-amine, hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36505-83-6 | |
Record name | Dectaflur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecen-1-amine, hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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